Ru(DMB)3(PF6)2

Catalog No.
S8405967
CAS No.
M.F
C36H36F12N6P2Ru
M. Wt
943.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ru(DMB)3(PF6)2

Product Name

Ru(DMB)3(PF6)2

IUPAC Name

4-methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+);dihexafluorophosphate

Molecular Formula

C36H36F12N6P2Ru

Molecular Weight

943.7 g/mol

InChI

InChI=1S/3C12H12N2.2F6P.Ru/c3*1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;2*1-7(2,3,4,5)6;/h3*3-8H,1-2H3;;;/q;;;2*-1;+2

InChI Key

YTWDDICTMKIOIQ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2]

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2]

Ruthenium(II) complex, specifically Ru(DMB)3(PF6)2, is a coordination compound featuring ruthenium as the central metal ion coordinated to three 4,4'-dimethyl-2,2'-bipyridine ligands and two hexafluorophosphate anions. This compound belongs to a class of transition metal complexes that exhibit interesting photophysical properties due to their metal-to-ligand charge transfer transitions. The structure of Ru(DMB)3(PF6)2 is characterized by an octahedral geometry, typical for d6 metal complexes, which allows for various electronic transitions and potential applications in photonics and catalysis.

The chemical behavior of Ru(DMB)3(PF6)2 is primarily governed by its ability to undergo redox reactions and ligand substitution. In solution, it can interact with various anions, leading to changes in its electronic properties. For instance, the addition of cyanide ions can induce a color change and alter the luminescence characteristics due to the formation of new complexes, demonstrating its potential as a sensor for cyanide detection . The compound also participates in photo

Research indicates that ruthenium complexes, including Ru(DMB)3(PF6)2, exhibit significant biological activity. They have shown potential as anticancer agents due to their ability to interact with DNA and induce apoptosis in cancer cells. The mechanism often involves the formation of reactive oxygen species upon light activation, which can damage cellular components and lead to cell death. Studies have highlighted the importance of the ligand environment in modulating the biological effects of these complexes .

The synthesis of Ru(DMB)3(PF6)2 typically involves the reaction of ruthenium precursors with 4,4'-dimethyl-2,2'-bipyridine ligands in a suitable solvent under controlled conditions. A common approach includes:

  • Preparation of Ruthenium Precursor: Starting from ruthenium(II) chloride or other salts.
  • Ligand Coordination: Mixing the precursor with excess 4,4'-dimethyl-2,2'-bipyridine in a solvent such as ethanol or acetonitrile.
  • Precipitation of Hexafluorophosphate Salt: Adding ammonium hexafluorophosphate to precipitate the complex.
  • Purification: Isolating the product through filtration and washing with appropriate solvents.

This method ensures high yields and purity of the desired complex .

Ru(DMB)3(PF6)2 finds applications across various fields:

  • Photophysics: Used in studies related to light-harvesting and energy transfer processes.
  • Sensors: Its ability to change luminescence upon interaction with specific ions makes it suitable for sensing applications.
  • Catalysis: Acts as a catalyst in various organic transformations due to its redox properties.
  • Biomedical Research: Explored for use as an anticancer agent and in photodynamic therapy due to its reactive nature upon light activation.

Interaction studies involving Ru(DMB)3(PF6)2 have primarily focused on its reactivity with biological molecules and other ions. For example, studies have shown that the complex can bind to DNA, leading to alterations in its structure and function. Additionally, investigations into its interactions with anionic species such as cyanide reveal significant changes in its optical properties, indicating potential applications in environmental monitoring and safety .

Ru(DMB)3(PF6)2 shares similarities with several other ruthenium complexes. Below is a comparison highlighting its uniqueness:

CompoundLigandsNotable Properties
Ru(bpy)3(PF6)22,2'-bipyridineStrong luminescence; widely studied for photophysical applications
Ru(dmb)3(PF6)24,4'-dimethyl-2,2'-bipyridineEnhanced stability; similar electronic properties but different reactivity
Ru(dmb)(L)nMixed ligands (e.g., aldehydes)Shows unique binding characteristics; used in sensing applications

The primary distinction of Ru(DMB)3(PF6)2 lies in its specific ligand environment which influences its electronic properties and reactivity compared to other complexes like Ru(bpy)3(PF6)2 or mixed ligand systems .

Molecular Composition and Coordination Geometry

Ru(DMB)₃(PF₆)₂ features a central ruthenium(II) ion coordinated by three 4,4′-dimethyl-2,2′-bipyridine (dmbpy) ligands, with two hexafluorophosphate (PF₆⁻) counterions balancing the charge. The octahedral geometry of the complex is stabilized by the strong field ligands, which enhance its photostability and redox activity. The methyl groups on the bipyridine ligands introduce steric and electronic modifications, altering the compound’s solubility and interaction with substrates compared to unsubstituted analogues like Ru(bpy)₃²⁺.

Key Structural Data

PropertyValueSource
Molar Mass593.14 g/mol
Melting Point>300°C
SMILES[Ru].n5c(cc(cc5)C)c6nccc(c6)C...
InChI KeyYXZDNATXDNOJQJ-UHFFFAOYSA-N

Hydrogen Bond Acceptor Count

20

Exact Mass

944.132847 g/mol

Monoisotopic Mass

944.132847 g/mol

Heavy Atom Count

57

Dates

Last modified: 02-18-2024

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